molecular formula C15H10BrN3O2 B5686723 5-Bromo-3-(benzoylhydrazidyl)-2-oxoindoline

5-Bromo-3-(benzoylhydrazidyl)-2-oxoindoline

Cat. No.: B5686723
M. Wt: 344.16 g/mol
InChI Key: JIXYNEVNTZSRJW-UHFFFAOYSA-N
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Description

Significance of Indoline (B122111) and Oxoindoline Scaffolds in Medicinal Chemistry Research

Indoline and its oxidized form, oxoindoline (or indolin-2-one), represent "privileged scaffolds" in the field of drug discovery. This designation stems from their recurrence in a multitude of natural products and synthetic molecules that exhibit a wide array of biological activities. The rigid bicyclic structure of the indoline nucleus serves as a robust framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets.

The 2-oxoindoline scaffold, in particular, is a core component of several clinically approved drugs, most notably in the area of oncology. For instance, it forms the structural basis for a class of receptor tyrosine kinase (RTK) inhibitors. The strategic placement of substituents on the oxoindoline ring system allows for the fine-tuning of a compound's pharmacological profile. The addition of a bromine atom at the 5-position, as seen in the subject compound, is a common medicinal chemistry strategy to modulate factors such as lipophilicity and metabolic stability, which can enhance the compound's potency and pharmacokinetic properties. Research has highlighted the potential of 5-bromoindole (B119039) derivatives as inhibitors of enzymes like EGFR tyrosine kinase, which are crucial in cancer cell proliferation. nih.govresearchgate.net

Overview of Hydrazone Derivatives in Chemical Biology

Hydrazones are a versatile class of organic compounds characterized by the azomethine group (–NHN=CH–). They are readily synthesized through the condensation reaction of hydrazides with aldehydes or ketones. mdpi.com The hydrazone moiety is of significant interest in chemical biology and medicinal chemistry due to its ability to participate in hydrogen bonding and its conformational flexibility, which facilitate binding to various enzymatic targets. nih.gov

Hydrazide-hydrazone derivatives are recognized for their broad and potent pharmacological activities. nih.gov Extensive research has demonstrated that compounds containing this functional group exhibit a wide spectrum of biological effects, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. nih.govomicsonline.orgmdpi.com The benzoylhydrazone moiety specifically has been incorporated into molecules showing promising cytotoxic effects against human tumor cell lines and a range of other pharmacological activities. nih.govnih.gov The presence of the reactive CO-NH-N=CH group makes hydrazide-hydrazones prime candidates for the development of new therapeutic agents. nih.gov

Rationale for Investigating 5-Bromo-3-(benzoylhydrazidyl)-2-oxoindoline

The scientific rationale for the synthesis and investigation of this compound is rooted in the principle of molecular hybridization. This drug design strategy involves covalently linking two or more pharmacophores to create a single hybrid molecule with the potential for enhanced affinity, improved efficacy, or a novel mechanism of action compared to the individual components.

The target compound combines:

The 5-Bromo-2-oxoindoline core: A scaffold known for its utility in developing anticancer agents. mdpi.comresearchgate.netnih.gov

The Benzoylhydrazone side chain: A functional group widely associated with diverse biological activities, including anti-inflammatory and antiproliferative effects. nih.govnih.gov

By fusing these two moieties, researchers aim to create a novel molecular entity that leverages the biological potential of both. Studies on structurally similar compounds, such as other 5-bromo-3-hydrazonoindolin-2-ones, have shown promising anticancer and anti-inflammatory activities. For example, derivatives have been synthesized and evaluated for their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy, and have demonstrated significant anti-proliferative effects against cancer cell lines like MCF-7 (breast cancer). mdpi.comresearchgate.netnih.gov Similarly, related oxoindoline-hydrazone compounds have been investigated for their potent anti-inflammatory properties. mdpi.compreprints.orgresearchgate.net

Scope and Objectives of Academic Research on the Compound

Academic research into a novel compound like this compound typically follows a structured and multi-stage investigative path. The primary objectives are to thoroughly characterize the molecule and explore its potential as a therapeutic agent.

The scope of this research generally includes:

Synthesis and Characterization: The initial and fundamental objective is the chemical synthesis of the target compound, often through the condensation of 5-bromoisatin (B120047) with benzoylhydrazide. Following synthesis, the compound's molecular structure must be unequivocally confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry. mdpi.comnih.gov

Biological Screening: The core of the investigation involves evaluating the compound's biological activity. Based on the rationale for its design, initial screening would likely focus on its in vitro anticancer and anti-inflammatory properties. mdpi.com Anticancer assessments would involve testing the compound's cytotoxicity against a panel of human cancer cell lines. researchgate.net Anti-inflammatory assays might include measuring the inhibition of protein denaturation or other relevant cellular models. preprints.orgresearchgate.net

Mechanism of Action Studies: Should the initial screening reveal significant biological activity, the research would progress to elucidate the compound's mechanism of action. For instance, if anticancer activity is observed, studies might investigate its ability to inhibit specific enzymes like protein kinases, induce apoptosis (programmed cell death), or cause cell cycle arrest in cancer cells. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: To optimize the lead compound, researchers often synthesize a series of analogues with systematic variations in their chemical structure. By comparing the biological activities of these related compounds, a structure-activity relationship can be established, providing valuable insights for designing more potent and selective future drug candidates. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O2/c16-10-6-7-12-11(8-10)13(15(21)17-12)18-19-14(20)9-4-2-1-3-5-9/h1-8,17,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXYNEVNTZSRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Characterization of 5 Bromo 3 Benzoylhydrazidyl 2 Oxoindoline

Retrosynthetic Analysis and Strategic Disconnections for 5-Bromo-3-(benzoylhydrazidyl)-2-oxoindoline

A retrosynthetic analysis of the target molecule, this compound, suggests a straightforward and logical approach to its synthesis. The primary disconnection point is the carbon-nitrogen double bond (C=N) of the hydrazone linkage. This disconnection reveals two key precursors: 5-bromoisatin (B120047) and benzoylhydrazide. This strategy is based on the well-established method of forming hydrazones through the condensation of a carbonyl compound with a hydrazide.

The synthesis of the 5-bromoisatin precursor can be traced back to commercially available isatin (B1672199), which can be brominated to introduce the bromo substituent at the 5-position of the indoline (B122111) core. Benzoylhydrazide is also a readily available starting material.

Optimized Synthetic Routes for this compound

The synthesis of this compound is achieved through a two-step process involving the preparation of the key precursor, 5-bromoisatin, followed by the condensation reaction to introduce the benzoylhydrazidyl moiety.

The primary precursor for the synthesis of the target compound is 5-bromoisatin. This intermediate is typically synthesized through the direct bromination of isatin (1H-indole-2,3-dione). A common and efficient method involves the use of a brominating agent in a suitable solvent. For instance, isatin can be smoothly monobrominated at the 5-position by treatment with pyridinium (B92312) bromochromate (PBC) in acetic acid. umz.ac.ir Other reagents like N-bromosuccinimide have also been employed for the 5-halogenation of isatins. umz.ac.ir The reaction is generally regioselective for the 5-position due to the directing effects of the carbonyl groups and the nitrogen atom of the indole (B1671886) ring.

The synthesized 5-bromoisatin is an orange to red solid with a melting point typically reported in the range of 249-251 °C. Its structure can be confirmed by spectroscopic methods before proceeding to the next step.

The introduction of the benzoylhydrazidyl moiety is accomplished through a condensation reaction between 5-bromoisatin and benzoylhydrazide. This reaction involves the nucleophilic attack of the primary amine of the benzoylhydrazide on the electrophilic C3-carbonyl group of the 5-bromoisatin, followed by the elimination of a water molecule to form the C=N bond of the hydrazone.

This type of reaction is a standard method for the synthesis of isatin hydrazones. mdpi.com The reaction is typically carried out in a protic solvent, such as ethanol (B145695), and is often catalyzed by a few drops of a strong acid, like glacial acetic acid or sulfuric acid, to facilitate the dehydration step. mdpi.com

For the synthesis of this compound, equimolar amounts of 5-bromoisatin and benzoylhydrazide are typically used. The reactants are dissolved in a suitable solvent, such as ethanol, and a catalytic amount of glacial acetic acid is added. The reaction mixture is then heated under reflux for a period ranging from a few minutes to several hours, with the progress of the reaction being monitored by thin-layer chromatography (TLC). mdpi.com

Upon completion, the reaction mixture is cooled, and the solid product that precipitates is collected by filtration, washed with a suitable solvent like cold ethanol or diethyl ether to remove any unreacted starting materials, and then dried. Recrystallization from a solvent such as ethanol or a mixture of DMF and methanol (B129727) can be performed to obtain the pure product. Yields for similar isatin hydrazone syntheses are often reported to be in the range of 70-90%. mdpi.comnih.gov

Optimization of the reaction can be achieved by varying the catalyst, solvent, temperature, and reaction time. While acid catalysis is common, the reaction can also be performed under neutral or basic conditions, although this may affect the reaction rate and yield. The choice of solvent can also influence the solubility of the reactants and the ease of product isolation.

Characterization Techniques for Structural Elucidation

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic methods. These techniques provide detailed information about the molecular structure, functional groups, and connectivity of the atoms.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include:

N-H stretching: A sharp band in the region of 3150-3300 cm⁻¹ corresponding to the N-H group of the isatin ring and the hydrazide moiety. mdpi.com

C=O stretching: Two strong absorption bands are anticipated for the carbonyl groups. The C2-carbonyl of the isatin ring typically appears at a higher wavenumber (around 1720-1740 cm⁻¹), while the amide carbonyl of the benzoylhydrazidyl moiety is expected in the range of 1670-1690 cm⁻¹. nih.gov

C=N stretching: The stretching vibration of the hydrazone C=N bond is expected to appear in the region of 1610-1630 cm⁻¹. nih.govmdpi.com

Aromatic C-H and C=C stretching: Bands corresponding to the aromatic rings will be observed in their characteristic regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, would provide valuable structural information. The spectrum is expected to show two distinct singlets at lower field, corresponding to the two N-H protons (one from the isatin ring and one from the hydrazide linkage), with chemical shifts often observed above 11.0 ppm. mdpi.commdpi.com The aromatic protons of the 5-bromoindoline (B135996) and benzoyl rings would appear as a series of multiplets in the aromatic region (typically between 7.0 and 8.5 ppm). It is important to note that isatin hydrazones can exist as a mixture of E and Z isomers in solution, which can lead to the appearance of two sets of signals for some protons. mdpi.com

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for all the carbon atoms in the molecule. The carbonyl carbons of the isatin and amide groups are expected to resonate at the downfield region of the spectrum (typically >160 ppm). mdpi.com The carbon of the C=N bond would also have a characteristic chemical shift. The remaining signals would correspond to the aromatic carbons of the two ring systems.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of almost equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

Interactive Data Tables

Table 1: Expected IR Spectral Data

Functional GroupExpected Wavenumber (cm⁻¹)
N-H (Isatin & Hydrazide)3150-3300
C=O (Isatin)1720-1740
C=O (Amide)1670-1690
C=N (Hydrazone)1610-1630

Table 2: Expected ¹H NMR Spectral Data (in DMSO-d₆)

ProtonExpected Chemical Shift (ppm)Multiplicity
NH (Isatin)~11.5Singlet
NH (Hydrazide)~12.2Singlet
Aromatic Protons7.0 - 8.5Multiplets

Elemental Analysis for Compound Purity

Elemental analysis is a cornerstone technique for verifying the empirical formula of a newly synthesized compound, thereby establishing its purity. This method precisely measures the percentage by weight of carbon (C), hydrogen (H), and nitrogen (N) within the molecule. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's molecular formula (C₁₅H₁₀BrN₃O₂).

For this compound, the theoretical elemental composition would be calculated as follows:

Molecular Formula: C₁₅H₁₀BrN₃O₂

Molecular Weight: 344.16 g/mol

A sample of the synthesized compound would be analyzed using a CHN analyzer. The purity of the compound is considered high if the experimentally found values are within a narrow margin of error (typically ±0.4%) of the calculated values.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.0115180.1552.36
HydrogenH1.011010.102.94
BromineBr79.90179.9023.22
NitrogenN14.01342.0312.21
OxygenO16.00232.009.30
Total 344.18 100.00

Note: This table represents theoretical values. Actual experimental results would be required for confirmation.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for assessing the purity of a synthesized compound by separating it from any unreacted starting materials, byproducts, or other impurities.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a common, rapid, and cost-effective method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the final product. For compounds similar in structure, a common practice involves dissolving the substance in a suitable solvent (like DMF or DMSO) and spotting it on a TLC plate (typically silica (B1680970) gel). The plate is then developed in a mobile phase, which is a mixture of solvents.

The purity is indicated by the presence of a single spot. The Retention Factor (Rƒ) value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific solvent system. The selection of an appropriate solvent system (eluent) is crucial for achieving good separation. A combination of polar and non-polar solvents, such as ethyl acetate (B1210297) and hexane, is often used.

Advanced Derivatization and Structure Activity Relationship Sar Investigations

Design Principles for Novel 5-Bromo-3-(benzoylhydrazidyl)-2-oxoindoline Analogues

The design of novel analogues of this compound is guided by several key principles aimed at enhancing their therapeutic potential. A primary strategy involves the hybridization of the 5-bromo-2-oxoindoline core with various pharmacologically active moieties through the hydrazone linker. This approach is rooted in the observation that the isatin (B1672199) (1H-indole-2,3-dione) nucleus, the precursor to the oxoindoline ring, is a privileged scaffold found in several clinically approved drugs like Nintedanib and Sunitinib. mdpi.com

Computational methods, including molecular docking and dynamics, play a crucial role in the rational design of these novel analogues. mdpi.com These in silico techniques allow for the prediction of binding affinities and interaction modes with specific biological targets, such as protein kinases. For instance, the hydrazide moiety is recognized as a hydrogen bonding domain, which is essential for interacting with amino acid residues within the active sites of enzymes. mdpi.com

Systematic Structural Modifications and Their Synthetic Accessibility

The synthetic tractability of the this compound scaffold allows for systematic structural modifications at three key positions: the benzoyl moiety, the hydrazidyl linker, and the indoline (B122111) ring system.

The benzoyl moiety offers a prime site for introducing a wide array of substituents to probe their effect on biological activity. The synthesis of these analogues is generally straightforward, involving the condensation of 5-bromoisatin (B120047) with a variety of substituted benzoylhydrazines. mdpi.com This reaction is typically carried out under acidic conditions in a suitable solvent like ethanol (B145695).

Research on analogous isatin-hydrazones has demonstrated that the nature and position of substituents on the aromatic ring significantly impact their cytotoxic and kinase inhibitory activities. For instance, the introduction of electron-donating groups (e.g., hydroxyl, dimethylamino) or electron-withdrawing groups (e.g., chloro, fluoro) at the para-position of the phenyl ring can modulate the electronic properties of the entire molecule and influence its interaction with biological targets. d-nb.info In a study of related 5-bromoindole-2-carboxylic acid hydrazone derivatives, compounds with a 4-dimethylamino or 4-hydroxy substituent on the benzylidene moiety showed potent anticancer activity. d-nb.info

Table 1: Effect of Benzoyl Moiety Substitution on Biological Activity of Analogous Hydrazone Derivatives

Compound AnalogueSubstituent on Phenyl RingBiological Activity (IC50 in µM)
Analogue 14-Hydroxy15.2 (HepG2)
Analogue 24-Chloro18.9 (HepG2)
Analogue 34-(Dimethylamino)14.3 (HepG2)

Data extrapolated from studies on analogous 5-bromoindole (B119039) hydrazone derivatives. d-nb.info

The hydrazidyl linker (-CO-NH-N=C-) is a critical component of the scaffold, contributing to its conformational flexibility and hydrogen bonding capacity. While less frequently modified than the terminal aromatic rings, alterations to this linker can have profound effects on the molecule's biological profile. One common modification involves the replacement of the benzoylhydrazide with a thiosemicarbazide, leading to the formation of 5-bromo-3-(thiosemicarbazono)-1H-2-indolinones. nih.gov These thiosemicarbazone derivatives can then be cyclized to form novel heterocyclic systems, such as thiazolidinones or imidazolidinediones, attached to the 3-position of the oxoindoline ring. nih.gov The synthetic accessibility of these modifications is generally good, starting from the reaction of 5-bromoisatin with thiosemicarbazide.

The indoline ring system presents several opportunities for structural modification. The nitrogen atom at the 1-position is a common site for derivatization. For example, N-alkylation or N-arylation can be achieved by reacting the parent compound with appropriate alkyl or aryl halides. A notable example is the synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which have been investigated as potent anticancer agents. mdpi.comresearchgate.net The introduction of a benzyl (B1604629) group at the N-1 position has been shown to enhance cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). mdpi.com

Further modifications can include the introduction of different substituents at other positions of the benzene (B151609) ring of the indoline nucleus, although the 5-bromo substitution is often retained for its favorable electronic and steric properties.

Strategies for SAR Elucidation Based on Modified Analogues

A key strategy involves the systematic variation of substituents on the benzoyl moiety. By introducing a range of electron-donating, electron-withdrawing, and sterically diverse groups at the ortho, meta, and para positions, a comprehensive SAR map can be generated. For example, studies on closely related 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-ones have shown that a 4-methoxyphenyl (B3050149) substituent on the thiazole (B1198619) ring leads to potent anticancer activity against MCF-7 cells. mdpi.com

Similarly, modifications to the indoline ring, such as N-alkylation, provide valuable SAR insights. The enhanced activity of N-benzyl derivatives suggests that a lipophilic substituent at this position may be favorable for cell permeability or interaction with the target protein. mdpi.com

The biological data obtained from these studies, often expressed as IC50 (half-maximal inhibitory concentration) values from in vitro assays, are tabulated to facilitate comparison and identify trends. This data-driven approach allows for the identification of key structural features required for potent biological activity.

Table 2: SAR of N-1 and Aryl Substitutions in Analogous 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives against MCF-7 Cancer Cells

Compound AnalogueSubstitution on Aryl MoietyAnticancer Activity (IC50 in µM)
7aPhenyl19.53
7c4-Fluorophenyl7.17
7d4-Methoxyphenyl2.93

Data derived from studies on 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one derivatives. mdpi.com

Rational Design of Targeted this compound Derivatives

The insights gained from SAR studies are instrumental in the rational design of second-generation compounds with improved potency and selectivity. By identifying the molecular determinants of activity, medicinal chemists can design new derivatives that are optimized for interaction with a specific biological target.

For instance, if SAR studies indicate that a hydrogen bond acceptor at the para-position of the benzoyl ring is crucial for activity, new analogues can be designed that incorporate various functional groups with this property. Molecular modeling and docking studies are often employed in this phase to virtually screen new designs and prioritize them for synthesis. mdpi.com This computer-aided drug design approach helps in visualizing the binding mode of the derivatives within the active site of the target protein, thereby guiding the design of compounds with enhanced complementarity.

The ultimate goal of this rational design process is to develop targeted therapies with high efficacy and minimal off-target effects. The this compound scaffold, with its proven biological activity and synthetic versatility, represents a promising starting point for the development of such targeted agents.

Mechanistic Studies of Biological Activities Associated with 5 Bromo 3 Benzoylhydrazidyl 2 Oxoindoline

In Vitro Biological Screening Paradigms for 5-Bromo-3-(benzoylhydrazidyl)-2-oxoindoline

In vitro screening methods are fundamental in elucidating the biological effects of novel compounds. For this compound and its analogs, a variety of assays have been employed to characterize their cellular and molecular interactions.

The initial assessment of the biological activity of this compound derivatives often involves cell-based assays to determine their impact on cancer cell lines. These assays measure parameters such as cell viability, proliferation, and morphological changes.

Derivatives of 5-bromo-3-hydrazonoindolin-2-one have demonstrated notable cytotoxic effects against a range of human tumor cell lines. For instance, a study evaluating a series of these compounds reported significant growth-inhibitory properties. The anti-proliferative activity was found to be more pronounced in the MCF-7 breast cancer cell line compared to the A-549 lung cancer cell line. nih.govmdpi.com Specifically, certain 4-arylthiazole-bearing derivatives showed potent activity against MCF-7 cells. mdpi.com Further studies have corroborated the cytotoxic potential of 5-bromo-isatin derivatives against various cancer cell lines, including breast (BT-549), non-small cell lung (NCI-H23), and ovarian (IGROV1) cancer cells. nih.gov The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are key metrics from these assays, quantifying the concentration of a compound required to inhibit a biological process by 50%.

Below is an interactive data table summarizing the cytotoxic activity of selected this compound derivatives in various cancer cell lines.

DerivativeCell LineIC50 / GI50 (µM)Reference
N'-(5-bromo-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazideHCT1164-10 (EC50) nih.gov
1-benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-oneMCF-72.93 nih.govmdpi.com
1-benzyl-5-bromo-3-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)indolin-2-oneMCF-77.17 nih.govmdpi.com
5-bromo-3-(N-(4-fluorophenyl)thiosemicarbazono)-1H-2-indolinoneBT-549~0.40 (-6.40 log10GI50) nih.gov
5-bromo-3-(N-(4-fluorophenyl)thiosemicarbazono)-1H-2-indolinoneNCI-H23~0.79 (-6.10 log10GI50) nih.gov
5-bromo-3-(N-(4-fluorophenyl)thiosemicarbazono)-1H-2-indolinoneIGROV1~0.95 (-6.02 log10GI50) nih.gov

It is also noteworthy that some of these derivatives have been shown to have a modest cytotoxic impact on non-tumorigenic cell lines, such as the MCF-10A breast epithelial cells, suggesting a degree of selectivity for cancer cells. nih.gov

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Derivatives of this compound have been investigated for their ability to inhibit various enzymes implicated in cancer progression and other diseases.

One of the primary targets identified for these compounds is tubulin. Certain substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides have been found to function as inhibitors of tubulin polymerization. nih.gov This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis.

Another significant target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Specific 1-benzyl-5-bromoindolin-2-one derivatives have demonstrated good inhibitory activity against VEGFR-2. nih.govmdpi.com

Furthermore, isatin-hydrazones have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. nih.govnih.gov The inhibitory activity of these compounds against CDK2 suggests a potential mechanism for their anti-proliferative effects. Isatin-based hydrazone derivatives have also been evaluated as inhibitors of monoamine oxidases (MAOs), with some compounds showing potent and reversible inhibition of both MAO-A and MAO-B.

The following table presents the enzyme inhibitory activities of selected 5-bromo-isatin derivatives.

DerivativeEnzyme TargetIC50 / Ki (µM)Reference
1-benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-oneVEGFR-20.503 nih.govmdpi.com
1-benzyl-5-bromo-3-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)indolin-2-oneVEGFR-20.728 nih.govmdpi.com
2,6-dichlorobenzaldehyde-isatin-hydrazoneCDK20.245 nih.govnih.gov
2,6-difluorobenzaldehyde-isatin-hydrazoneCDK20.300 nih.govnih.gov
Isatin-benzaldehyde hydrazone derivative (IB4)MAO-A0.015
Isatin-benzaldehyde hydrazone derivative (IB3)MAO-B0.068

While extensive research has been conducted on the enzyme inhibitory and cytotoxic effects of this compound and its analogs, direct experimental receptor binding assays for this specific compound are not extensively reported in the available scientific literature. The characterization of ligand-target interactions has primarily been explored through computational molecular modeling and docking studies, as well as inferred from enzyme inhibition assays.

Molecular docking studies have been instrumental in predicting the binding modes of these compounds within the active sites of their target enzymes. For example, the binding pattern of a potent 1-benzyl-5-bromoindolin-2-one derivative within the VEGFR-2 active site has been computationally explored, revealing key interactions with amino acid residues. nih.gov Similarly, docking studies of isatin-hydrazones with CDK2 have provided insights into their mechanism as potential ATP competitive inhibitors. nih.govnih.gov

Molecular Mechanisms of Action Investigations

Understanding the molecular mechanisms of action is crucial for the development of targeted therapies. Research into this compound derivatives has begun to unravel the specific cellular pathways they modulate and their effects on fundamental cellular processes like apoptosis and the cell cycle.

The anti-cancer effects of this compound derivatives appear to be mediated through the modulation of several key cellular pathways. A prominent mechanism is the induction of apoptosis, or programmed cell death. nih.govnih.gov The ability of these compounds to trigger apoptosis is a desirable characteristic for anti-cancer agents.

The inhibition of tubulin polymerization by certain derivatives directly impacts the integrity of the cytoskeleton, which is crucial for cell division, migration, and morphology. nih.gov This disruption of microtubule function is a well-established mechanism for anti-cancer drugs.

Furthermore, the inhibition of the VEGFR-2 signaling pathway by these compounds points to an anti-angiogenic mechanism. nih.govmdpi.com By blocking the formation of new blood vessels, these agents can potentially starve tumors of the nutrients and oxygen they need to grow and metastasize. The modulation of the Bcl-2 family of proteins, which are key regulators of the mitochondrial apoptosis pathway, has also been observed. mdpi.com Specifically, a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax have been reported. mdpi.com

The induction of apoptosis by this compound derivatives has been investigated at the molecular level. A key finding is the activation of caspases, a family of proteases that are central executioners of apoptosis. nih.govnih.gov Studies have shown that treatment with these compounds leads to the activation of both initiator caspases (like caspase-9) and executioner caspases (like caspase-3). mdpi.com

In addition to apoptosis, these compounds have been shown to cause significant perturbations in the cell cycle. Flow cytometry analysis has revealed that treatment with certain 1-benzyl-5-bromoindolin-2-one derivatives leads to an increase in the proportion of cells in the sub-G1 phase, which is indicative of apoptotic cell death. nih.govmdpi.com Furthermore, a block in the G2/M phase of the cell cycle has been observed, preventing cancer cells from proceeding through mitosis. nih.govmdpi.com This cell cycle arrest is a common outcome of microtubule-destabilizing agents.

The molecular events underlying these effects include the aforementioned modulation of Bcl-2 family proteins and the activation of the caspase cascade, ultimately leading to the controlled dismantling of the cell. mdpi.com

Investigations into Anti-Inflammatory Pathways and Mediators

Research into the anti-inflammatory properties of isatin (B1672199) derivatives, a class of compounds to which this compound belongs, has pointed towards the modulation of key inflammatory pathways. While direct studies on this specific molecule are limited, investigations into structurally similar compounds provide valuable insights. For instance, derivatives of 5-bromo-isatin have been shown to interfere with inflammatory cascades.

One of the primary mechanisms explored is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. Molecular docking studies on the closely related compound, 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, have suggested a strong binding affinity for the COX-2 enzyme. This interaction is thought to block the enzyme's active site, thereby reducing the production of inflammatory mediators.

Furthermore, the anti-inflammatory effects of related oxindole (B195798) structures have been linked to the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins. By inhibiting the activation of NF-κB, these compounds can effectively suppress the inflammatory response. The modulation of mitogen-activated protein kinase (MAPK) pathways, which are upstream regulators of NF-κB, has also been implicated.

Studies on other 5-bromo-isatin derivatives have also demonstrated an ability to inhibit the denaturation of proteins and stabilize red blood cell membranes, further indicating their potential to mitigate inflammatory processes.

Table 1: Putative Anti-Inflammatory Mechanisms of Related 5-Bromo-isatin Derivatives

Pathway/Mediator Observed Effect Implication
COX-2 Enzyme Inhibition Reduction in prostaglandin (B15479496) synthesis
NF-κB Signaling Downregulation Decreased expression of pro-inflammatory cytokines
Protein Denaturation Inhibition Stabilization of proteins, preventing inflammatory triggers

Antimicrobial Action Mechanisms (e.g., bacterial growth inhibition, enzyme targeting)

The antimicrobial potential of 5-bromo-isatin derivatives has been an area of active investigation. The mechanisms of action appear to be multifaceted, involving the disruption of essential bacterial processes. While specific studies on this compound are not extensively documented, research on analogous compounds provides a foundational understanding.

A key antimicrobial strategy of related bromo-substituted heterocyclic compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair in bacteria. Their inhibition leads to a breakdown in DNA integrity and ultimately results in bacterial cell death. This mechanism is particularly effective against a range of Gram-positive bacteria.

Another proposed mechanism is the disruption of the bacterial cell membrane. The lipophilic nature of the bromo-isatin core is thought to facilitate its insertion into the lipid bilayer of the bacterial membrane, leading to increased permeability and the leakage of essential intracellular components.

Furthermore, some isatin derivatives have been shown to chelate metal ions that are essential for the activity of various bacterial enzymes. By sequestering these ions, the compounds can effectively inhibit key metabolic pathways necessary for bacterial survival and proliferation.

Table 2: Potential Antimicrobial Mechanisms of Action for Related Bromo-substituted Isatins

Mechanism Target Consequence
Enzyme Inhibition DNA Gyrase, Topoisomerase IV Disruption of DNA replication and repair
Membrane Disruption Bacterial Cell Membrane Increased permeability and leakage of cellular contents

Identification and Validation of Molecular Targets

The identification of specific molecular targets is crucial for understanding the therapeutic potential and for the rational design of more potent analogs. For this compound and its relatives, a combination of computational and experimental approaches has been employed to identify and validate these targets.

Protein Interaction Profiling

While a comprehensive protein interaction profile for this compound is not yet available in the public domain, studies on closely related compounds have begun to map out potential protein interactions. For example, in the context of anticancer activity, a related compound, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one, has been shown to interact with and inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This suggests that compounds with the 5-bromo-indolin-2-one scaffold may have the potential to interact with kinase domains of various proteins.

Molecular docking simulations have been instrumental in predicting the binding modes of these compounds to their putative protein targets. For the related 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, docking studies have elucidated the specific amino acid residues within the active site of COX-2 that are crucial for binding. These in silico predictions provide a strong basis for further experimental validation through techniques such as X-ray crystallography or surface plasmon resonance.

Gene Expression Analysis in Response to this compound

Currently, there is a lack of published data specifically detailing the changes in gene expression in response to treatment with this compound. However, based on the proposed mechanisms of action for related compounds, it is possible to hypothesize the expected changes in gene expression.

For instance, if the compound inhibits the NF-κB pathway, a corresponding downregulation in the expression of NF-κB target genes would be anticipated. These genes include those encoding for pro-inflammatory cytokines (e.g., TNF, IL6, IL1B), chemokines, and adhesion molecules. A comprehensive gene expression analysis, for example using microarray or RNA-sequencing technologies, would be necessary to confirm these hypotheses and to uncover novel pathways affected by the compound.

In the context of its antimicrobial activity, treatment of bacteria with this compound would likely lead to differential expression of genes involved in DNA repair (in response to gyrase/topoisomerase inhibition) and stress response pathways.

Table 3: List of Compound Names

Compound Name
This compound
5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide
1-benzyl-5-bromo-3-hydrazonoindolin-2-one
Tumor necrosis factor-alpha (TNF-α)

Computational Chemistry and in Silico Modeling of 5 Bromo 3 Benzoylhydrazidyl 2 Oxoindoline

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how ligands like 5-Bromo-3-(benzoylhydrazidyl)-2-oxoindoline derivatives might interact with protein targets.

The initial step in molecular docking involves characterizing the active site of the target protein. For instance, in studies involving derivatives of 5-bromoindolin-2-one, the active site for docking is often defined by creating a grid box around a co-crystallized ligand, such as sorafenib (B1663141) in the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase domain. nih.gov This ensures that the simulated ligand is docked into the relevant binding pocket.

Docking simulations predict the most likely binding pose of the ligand within this active site. For example, a study on 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, a related compound, identified its binding pose within the cyclooxygenase active site of the COX-2 protein. researchgate.net Similarly, various 5-bromoindole-2-carboxylic acid hydrazone derivatives have been docked into the VEGFR tyrosine kinase domain to predict their binding conformations. d-nb.info These predictions are crucial for understanding the structural basis of the ligand's potential inhibitory activity.

Once a binding pose is predicted, the specific intermolecular interactions between the ligand and the protein's active site residues are analyzed. These interactions are fundamental to the stability of the protein-ligand complex. researchgate.net Studies on derivatives of the core 5-bromo-oxoindoline scaffold have identified several key interactions.

For example, the docking of a 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative into the VEGFR-2 active site revealed essential binding interactions that rationalize its inhibitory activity. mdpi.comresearchgate.net More detailed analyses of similar 5-bromoindole (B119039) hydrazones have shown a variety of interactions, including hydrogen bonds with critical residues like Asp1046, and numerous pi-pi, pi-sulfur, and pi-alkyl hydrophobic interactions with residues such as Val848, Phe1047, Ala866, Leu840, Leu1035, Val916, and Cys1045. d-nb.info These non-covalent interactions collectively determine the binding affinity of the compound.

Table 1: Predicted Intermolecular Interactions of a 5-Bromoindole Hydrazone Derivative with VEGFR Tyrosine Kinase Data sourced from studies on related 5-bromoindole derivatives. d-nb.info

Interaction TypeInteracting Amino Acid Residues
Hydrogen BondingAsp1046
Pi-AlkylCys1045, Phe918, Ala866, Leu840, Leu1035, Val848
Halogen InteractionCys919

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics simulations provide a deeper understanding of the physical movements of atoms and molecules over time. dntb.gov.ua They are used to assess the stability of the predicted protein-ligand complex and to analyze the conformational flexibility of the ligand and the protein.

MD simulations sample a wide range of possible conformations for both the ligand and the protein, providing a dynamic picture of the binding event. This is particularly important for flexible molecules. The hydrazone linker in the this compound structure allows for conformational isomerism. Indeed, studies on related N-benzyl-5-bromoindolin-2-one derivatives have noted that these compounds can exist as a mixture of E- and Z-isomers that rapidly interconvert in solution. nih.govmdpi.com MD simulations can explore the energetic landscape of such conformational changes within the protein's binding site.

A key application of MD simulations is to evaluate the stability of the docked protein-ligand complex. nih.govresearchgate.net This is often done by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable complex is typically characterized by a low and converging RMSD value, indicating that the ligand remains securely bound in its initial pose.

In a study on a 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative complexed with VEGFR-2, MD simulations were run to validate the docking results. The analysis showed that the compound formed a stable complex, with an average RMSD value of 1.9 Å, which was comparable to the 1.85 Å RMSD of the co-crystallized inhibitor sorafenib, indicating strong and stable binding. mdpi.com Such simulations provide strong evidence for the credibility of the predicted binding mode. mdpi.comnih.gov

Table 2: MD Simulation Stability Metrics for a VEGFR-2 Ligand Complex Data from a study on a related 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative. mdpi.com

SystemAverage RMSD (Å)Stability Indication
Derivative-VEGFR-2 Complex1.9Stable complex formation
Sorafenib-VEGFR-2 Complex1.85Stable complex (Reference)

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.gov These calculations can predict molecular geometry, electron distribution, orbital energies, and various reactivity descriptors.

For molecules structurally related to this compound, DFT has been used to perform a thorough theoretical analysis. nih.gov Such calculations can yield:

Optimized Molecular Structure: Predicting the most stable three-dimensional arrangement of atoms.

Molecular Electrostatic Potential (MEP): Creating maps that show the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting sites of interaction. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for determining the molecule's chemical reactivity and kinetic stability.

Reactivity Descriptors: Calculation of properties like ionization potential, electron affinity, and electrophilicity index, which help to quantify the molecule's reactivity. nih.gov

Furthermore, quantum calculations can be applied to understand bonding in metal complexes. For instance, in Co(II) complexes of a Schiff base derived from 5-bromo-3-hydrazonoindolin-2-one, calculations of parameters like the nephelauxetic ratio (β) suggested partial covalency in the metal-ligand bond. nih.gov These computational approaches provide a fundamental understanding of the molecule's intrinsic electronic characteristics, which underpin its chemical behavior and biological interactions.

HOMO-LUMO Analysis and Electrostatic Potentials

There is no available research detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for this compound. Such analysis would be instrumental in understanding the compound's electronic properties, including its kinetic stability and chemical reactivity. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability, and calculations of electrostatic potentials would reveal information about the charge distribution and potential sites for electrophilic and nucleophilic attack.

Prediction of Reaction Mechanisms and Transition States

Computational studies predicting the reaction mechanisms and identifying the transition states for the synthesis or metabolic pathways of this compound have not been published. This type of theoretical investigation is crucial for optimizing synthetic routes and understanding how the molecule might be metabolized in a biological system.

Theoretical Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The prediction of ADME properties is a cornerstone of computational drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the development process.

Computational Models for Pharmacokinetic Parameters

No specific computational models detailing the pharmacokinetic parameters (such as absorption, distribution, metabolism, and excretion) of this compound have been reported. While general models exist for predicting these properties, their application to this specific compound has not been documented in available literature.

In Silico Assessment of Drug-likeness and Bioavailability Potential

An in silico assessment of the drug-likeness and bioavailability of this compound, often evaluated using criteria such as Lipinski's rule of five, has not been specifically published. Such an evaluation would provide valuable insights into the compound's potential as an orally administered therapeutic agent. While research on similar isatin-containing heterocycles has shown that they can possess drug-like characteristics, these findings cannot be directly extrapolated to this compound without specific computational analysis. researchgate.net

Future Research Directions and Translational Perspectives for 5 Bromo 3 Benzoylhydrazidyl 2 Oxoindoline

Exploration of Additional Biological Activities and Mechanistic Pathways

While the broader class of 5-bromoindole (B119039) derivatives has been investigated for anticancer and anti-inflammatory properties, the specific biological activity profile of 5-Bromo-3-(benzoylhydrazidyl)-2-oxoindoline remains largely uncharted. chemimpex.com Future research should prioritize a comprehensive screening of this compound against a diverse panel of biological targets. The isatin (B1672199) core, a key component of the molecule, is known to be a versatile scaffold with a wide range of pharmacological effects, including but not limited to, antibacterial, antifungal, antiviral, and anticonvulsant activities. nih.govirapa.org

Initial studies on related compounds have shown that derivatives of 5-bromo-1H-indole-2,3-dione can be synthesized through various methods, including 1,3-dipolar cycloaddition reactions, to create novel heterocyclic systems. researchgate.net Furthermore, other 5-bromoindole derivatives have demonstrated potential as anticancer agents by acting as EGFR inhibitors. nih.gov For instance, certain 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have shown notable anticancer activity against breast and lung cancer cell lines. nih.gov

A deeper investigation into the mechanistic pathways of this compound is crucial. Research on analogous tryptamine (B22526) derivatives carrying a 5-bromo substituent suggests that the electronic properties of the indole (B1671886) backbone can influence the reaction pathways. nih.gov Understanding how the benzoylhydrazidyl moiety at the 3-position modulates the electronic and steric properties of the 5-bromo-2-oxoindoline core will be essential in elucidating its mechanism of action.

Potential Biological Activities for InvestigationRationale based on Analogous Compounds
AnticancerDerivatives of 5-bromoindole have shown antiproliferative activity against various cancer cell lines. nih.govnih.govbeilstein-archives.org
Anti-inflammatoryThe isatin scaffold is associated with anti-inflammatory properties. chemimpex.com
AntimicrobialIsatin derivatives have been reported to possess antibacterial and antifungal activities. nih.gov
AntiviralCertain isatin derivatives have shown activity against a range of viruses. nih.gov
Kinase InhibitionThe oxoindoline core is a common feature in many kinase inhibitors.

Development of Advanced Synthetic Methodologies for Libraries of Analogues

To thoroughly explore the structure-activity relationship (SAR) of this compound, the development of advanced and efficient synthetic methodologies for generating libraries of analogues is paramount. Combinatorial chemistry, a powerful tool in drug discovery, enables the rapid synthesis of a large number of structurally diverse compounds. fiveable.menih.gov Techniques such as solid-phase synthesis and the "mix and split" method could be adapted for the high-throughput generation of derivatives. fiveable.meiipseries.org

The synthesis of the core 5-bromo-2-oxoindoline can be achieved through established methods, such as the direct bromination of 1-acetyl-indoline followed by saponification. prepchem.com From this core, a library of analogues can be generated by varying the acylhydrazide moiety. For instance, different aromatic and aliphatic hydrazides can be condensed with the 5-bromo-isatin precursor. The synthesis of related 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide has been successfully achieved through the condensation of isatin with the corresponding carbohydrazide (B1668358) under acidic conditions. mdpi.com This approach can be systematically expanded to a wide range of hydrazides.

Furthermore, palladium-catalyzed cross-coupling reactions could be employed to modify the 5-bromo position of the indole ring, introducing further diversity into the compound library. acs.org The development of one-pot synthesis strategies would also significantly streamline the production of these analogues.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Generative AI models can propose new molecular structures based on the existing scaffold, while predictive models can estimate their biological activity and physicochemical properties. youtube.com Quantitative Structure-Activity Relationship (QSAR) models, built using machine learning algorithms, can identify the key structural features that govern the biological activity of these compounds. arxiv.org These models can be trained on data from high-throughput screening of the analogue libraries generated through combinatorial synthesis.

Moreover, ML models can help in predicting the potential off-target effects and toxicity of new derivatives, thereby reducing the likelihood of late-stage failures in drug development. researchgate.net The integration of imaging and gene-expression data with chemical structures has been shown to improve the accuracy of compound bioactivity prediction. nih.gov

Potential as a Chemical Probe for Biological Systems

Chemical probes are small molecules that can be used to study biological processes and validate drug targets. 5-Bromoindole itself is utilized in the development of fluorescent probes for cellular imaging. chemimpex.com Given this precedent, this compound and its analogues could be developed as chemical probes.

The introduction of a fluorophore or a photoreactive group onto the molecule could enable its use in fluorescence microscopy or affinity-based protein profiling to identify its cellular targets. The 5-bromo substituent offers a convenient handle for further chemical modification to attach such reporter tags. The unique electronic properties of the 5-bromoindole scaffold make it an attractive candidate for the development of probes for various biological applications. chemimpex.com

Integration with Systems Biology Approaches for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound, its study should be integrated with systems biology approaches. Instead of focusing on a single target, systems biology aims to understand the complex interactions within a biological system. researchgate.net

By analyzing the changes in the proteome, transcriptome, and metabolome of cells treated with the compound, it is possible to identify the broader biological pathways and networks that are modulated. This can lead to the discovery of novel mechanisms of action and potential new therapeutic applications. For instance, understanding the systemic effects of isatin derivatives can help in elucidating their role in various disease states. biomedres.us This comprehensive approach will be invaluable in translating the initial findings on this compound into clinically relevant applications.

Q & A

Basic Research Questions

Q. What are the critical spectroscopic and analytical methods for characterizing 5-Bromo-3-(benzoylhydrazidyl)-2-oxoindoline?

  • Methodological Answer : A combination of 1H/13C NMR (to confirm hydrogen/carbon environments), FT-IR (to identify carbonyl and hydrazide functional groups), and high-resolution mass spectrometry (HRMS) is essential for structural validation. For crystalline samples, single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry and tautomeric forms, as demonstrated in hydrazide derivatives with similar brominated indole backbones . Melting point analysis (e.g., mp 219–221°C for 5-Bromo-2-oxindole analogs) can also verify purity .

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Methodological Answer : Reaction conditions must be tailored to stabilize the hydrazide linkage. For example:

  • Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates.
  • Employ catalytic bases (e.g., triethylamine) to deprotonate the hydrazine moiety during coupling .
  • Purify via recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC to isolate the product from brominated byproducts .

Q. What strategies ensure reproducibility in synthesizing derivatives of this compound?

  • Methodological Answer :

  • Standardize reaction stoichiometry using kinetic monitoring (e.g., TLC or in situ IR).
  • Control temperature rigorously (e.g., 0–5°C for hydrazide formation to prevent side reactions).
  • Document batch-specific impurities using LC-MS and adjust purification protocols accordingly .

Advanced Research Questions

Q. How can computational methods resolve contradictions between spectroscopic data and observed bioactivity?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to model tautomeric equilibria (e.g., keto-enol forms) that may explain discrepancies between NMR and X-ray structures .
  • Use molecular docking to correlate electronic properties (e.g., HOMO/LUMO energies) with biological activity, as seen in studies of indole-based kinase inhibitors .
  • Validate computational models against experimental UV-Vis spectra to confirm electronic transitions .

Q. What crystallographic techniques are effective in analyzing tautomerism in this compound?

  • Methodological Answer :

  • High-resolution X-ray diffraction at low temperatures (e.g., 153 K) minimizes thermal motion artifacts, enabling precise bond-length analysis to distinguish tautomers .
  • Compare Hirshfeld surfaces to identify hydrogen-bonding patterns influencing tautomeric stability .
  • Cross-reference with CCDC database entries (e.g., CCDC-2191474) to benchmark against structurally related hydrazides .

Q. How can green chemistry principles be applied to derivative synthesis without compromising efficiency?

  • Methodological Answer :

  • Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact .
  • Use catalytic metal-free conditions (e.g., organocatalysts) for hydrazide coupling, avoiding heavy-metal waste .
  • Optimize atom economy by designing one-pot reactions to minimize intermediate isolation .

Q. What approaches mitigate conflicting interpretations of NMR and mass spectrometry data?

  • Methodological Answer :

  • Perform variable-temperature NMR to detect dynamic processes (e.g., rotamers) that obscure signal splitting .
  • Use isotopic labeling (e.g., deuterated solvents) to distinguish exchangeable protons in hydrazide groups .
  • Validate fragmentation patterns in tandem MS/MS to confirm the stability of the benzoylhydrazide moiety under ionization .

Data Management & Collaboration

Q. How should researchers leverage crystallographic databases for structural validation?

  • Methodological Answer :

  • Deposit X-ray data in CCDC or PDB to enable peer validation and machine-learning-driven conformational analysis .
  • Use Mercury software (CCDC) to overlay experimental and theoretical structures, identifying deviations >0.05 Å in bond lengths .

Q. What frameworks support interdisciplinary collaboration in studying this compound?

  • Methodological Answer :

  • Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for spectral and crystallographic data .
  • Collaborate with computational chemists to build QSAR models linking structural features (e.g., bromine position) to bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.